molecular formula C10H10N2O2 B13312712 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13312712
M. Wt: 190.20 g/mol
InChI Key: CLYHEYCKOAXWLZ-UHFFFAOYSA-N
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Description

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and but-2-yn-1-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

    Procedure: Pyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC). The activated intermediate is then reacted with but-2-yn-1-amine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The but-2-yn-1-ylamino group can form hydrogen bonds and hydrophobic interactions with the target, while the pyridine ring can participate in π-π stacking interactions. These interactions can lead to changes in the conformation and function of the target molecule, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the but-2-yn-1-ylamino group, making it less versatile in chemical reactions.

    But-2-yn-1-amine: Lacks the pyridine ring, limiting its applications in medicinal chemistry.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position but without the amino substitution.

Uniqueness

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the but-2-yn-1-ylamino group and the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-(but-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-11-9-5-4-8(7-12-9)10(13)14/h4-5,7H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

CLYHEYCKOAXWLZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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